![molecular formula C10H9N3O2 B15301232 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid is an organic compound that features a triazole ring attached to a phenylacetic acid moiety The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid typically involves the reaction of 4-(4H-1,2,4-triazol-3-yl)benzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学研究应用
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its ability to interact with biological targets, making it useful in the development of enzyme inhibitors and other bioactive molecules.
作用机制
The mechanism of action of 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid involves its interaction with molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
相似化合物的比较
Similar Compounds
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of phenylacetic acid.
2-(4H-1,2,4-triazol-3-yl)benzoic acid: Another similar compound with a benzoic acid moiety.
4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid: Features additional methyl groups on the triazole ring.
Uniqueness
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid is unique due to the combination of the triazole ring and the phenylacetic acid moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC 名称 |
2-[4-(1H-1,2,4-triazol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H9N3O2/c14-9(15)5-7-1-3-8(4-2-7)10-11-6-12-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13) |
InChI 键 |
FVXANLYDJLONRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)O)C2=NC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



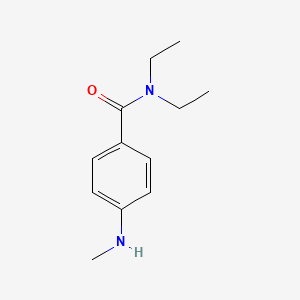
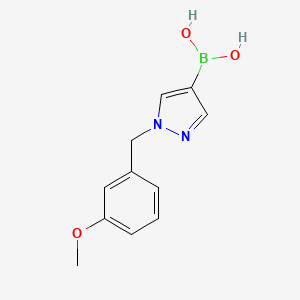
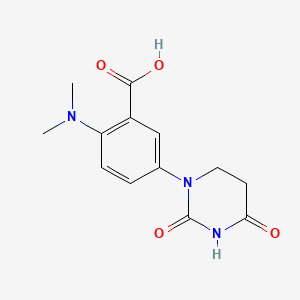
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)
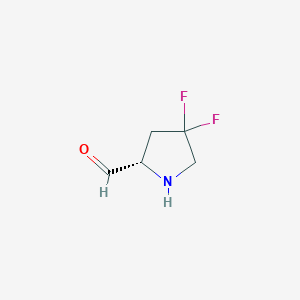
![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)

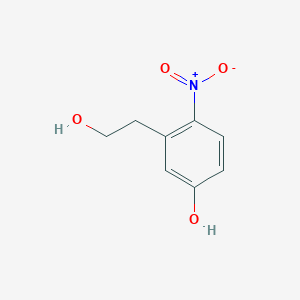
![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)
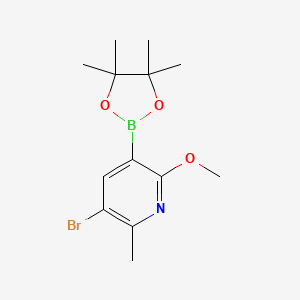
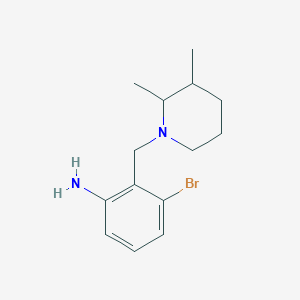
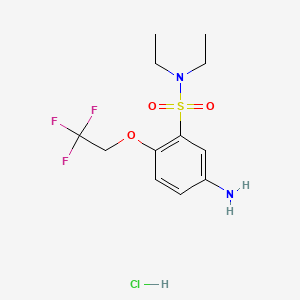
![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)
